[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine
CAS No.:
Cat. No.: VC17942990
Molecular Formula: C11H18NO4P
Molecular Weight: 259.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18NO4P |
|---|---|
| Molecular Weight | 259.24 g/mol |
| IUPAC Name | (3-methyloxiran-2-yl)phosphonic acid;1-phenylethanamine |
| Standard InChI | InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6) |
| Standard InChI Key | ODALAXKSIBESFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
[(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine (CAS No. 25383-07-7) is a 1:1 salt composed of two enantiomerically pure components:
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Phosphonic acid moiety: A (2R,3S)-configured 3-methyloxiran-2-ylphosphonic acid, characterized by a strained oxirane (epoxide) ring fused to a phosphonic acid group.
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Amine component: (1R)-1-Phenylethanamine, a chiral benzylamine derivative serving as a counterion .
The compound’s stereochemistry is critical to its biological activity, as evidenced by comparisons to fosfomycin, a related antibiotic lacking the amine component .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₈NO₄P | |
| Molecular weight | 259.24 g/mol | |
| Melting point | 142–147°C | |
| LogP (partition coefficient) | 2.32 | |
| PSA (polar surface area) | 105.89 Ų |
Synthesis and Manufacturing
Stereoselective Synthesis
The compound is synthesized through a multi-step process involving:
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Epoxidation of cis-acrylophosphoric acid: Using hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) and EDTA-2Na at 40°C, yielding fosfomycin intermediates .
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Dynamic kinetic resolution: The fosfomycin intermediate undergoes resolution with (1R)-1-phenylethanamine in a water-dimethyl sulfoxide (DMSO) mixture, achieving enantiomeric excess >99% .
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Crystallization: Methanesulfonic acid is added to precipitate the product, followed by recrystallization from ethanol for purity .
Table 2: Key Reaction Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Epoxidation temperature | 40°C | 94% |
| Resolution solvent ratio | H₂O:DMSO (4:1) | >99% |
| Crystallization solvent | Ethanol | 85–90% |
This method avoids costly chromatographic purification, making it industrially viable .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the (2R,3S) configuration of the oxirane ring and the (1R) stereochemistry of the amine.
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Mass Spectrometry: High-resolution MS (Exact Mass: 259.097351 ) validates molecular composition.
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X-ray Diffraction: Crystallographic data resolve the spatial arrangement of the phosphonic acid and amine components.
Applications in Medicinal Chemistry
Enzyme Inhibition
The phosphonic acid group acts as a transition-state analog, inhibiting enzymes such as:
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MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Critical for bacterial cell wall synthesis.
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Fosfomycin resistance proteins: Modulating activity through steric effects from the oxirane ring .
Antibiotic Precursor
The compound serves as a key intermediate in synthesizing fosfomycin trometamol, a prodrug with enhanced oral bioavailability . Its amine component improves solubility, enabling formulation as a tromethamine salt .
Stability and Reactivity
Oxirane Ring Reactivity
The strained epoxide ring undergoes nucleophilic attack at the β-carbon, enabling:
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Ring-opening reactions: With thiols, amines, or water to form diols or thioethers.
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Polymerization: Under acidic conditions, necessitating storage at neutral pH .
Degradation Pathways
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